molecular formula C21H21N5O4S B14960515 4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B14960515
M. Wt: 439.5 g/mol
InChI Key: FMKLJZSLMOBAPN-UHFFFAOYSA-N
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Description

4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with a molecular formula of C22H23N5O4S This compound is characterized by the presence of a butanamido group, a pyrimidinylsulfamoyl group, and a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with butanoyl chloride to form 4-butanamidobenzamide. This intermediate is then reacted with 4-[(pyrimidin-2-yl)sulfamoyl]phenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Dimethylamino)butanamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
  • 4-pentanamido-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Uniqueness

4-BUTANAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to molecular targets, and a broader range of applications in scientific research .

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H21N5O4S/c1-2-4-19(27)24-16-7-5-15(6-8-16)20(28)25-17-9-11-18(12-10-17)31(29,30)26-21-22-13-3-14-23-21/h3,5-14H,2,4H2,1H3,(H,24,27)(H,25,28)(H,22,23,26)

InChI Key

FMKLJZSLMOBAPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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